1-(3-Bromo-5-fluorophenyl)propan-1-amine
Overview
Description
1-(3-Bromo-5-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11BrFN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)propan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-5-fluorobenzaldehyde with nitromethane to form 3-bromo-5-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Substitution Reactions: Formation of substituted phenylpropanamines.
Oxidation Reactions: Formation of imines or nitriles.
Reduction Reactions: Formation of corresponding alkanes or alcohols.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)propan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Bromo-5-fluorophenyl)propan-1-one: A ketone derivative with similar structural features.
1-(3-Bromo-5-fluorophenyl)ethan-1-amine: An ethylamine derivative with a shorter carbon chain.
3-Bromo-5-fluoroaniline: An aniline derivative with similar halogen substitutions.
Uniqueness: 1-(3-Bromo-5-fluorophenyl)propan-1-amine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
1-(3-Bromo-5-fluorophenyl)propan-1-amine, a compound with significant biological potential, has been studied for its various pharmacological activities. This article compiles findings from diverse sources to present a comprehensive overview of its biological activity, including case studies and relevant data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C10H12BrF
- Molecular Weight : 227.11 g/mol
The presence of bromine and fluorine substituents on the phenyl ring is believed to influence the compound's biological activity by affecting its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of amines showed that halogenated compounds often possess enhanced antibacterial activity.
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | 0.025 | S. aureus |
Other derivatives | 0.0039 - 0.025 | E. coli, B. subtilis |
The minimum inhibitory concentration (MIC) values suggest that this compound is particularly effective against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli .
Neuropharmacological Effects
In neuropharmacological studies, compounds similar to this compound have been explored for their potential as selective inhibitors of neuronal nitric oxide synthase (nNOS). These studies highlight the significance of structural modifications in enhancing selectivity and potency against nNOS, which is crucial for developing treatments for neurodegenerative disorders .
Case Study: TRPM5 Agonism
A related compound, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-hydroxymethyl-tetrahydroisoquinoline, has been identified as a selective agonist for the TRPM5 ion channel. This discovery underscores the potential of fluorinated phenylpropylamines in modulating ion channels involved in gastrointestinal motility, suggesting that similar compounds could be explored for therapeutic applications in gastrointestinal disorders .
In Vivo Studies
In vivo studies have shown that derivatives of phenylpropylamines can affect gastrointestinal motility. The lead compound from these studies demonstrated significant efficacy in mouse models, suggesting that modifications to the phenyl ring can enhance biological activity .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that the compound's metabolic profile may be influenced by its halogen substituents, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGZEDKDVSOQAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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